Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one

Lipoxygenase inhibition Cyclooxygenase inhibition Arachidonic acid cascade

Researchers requiring a structurally defined morpholine-substituted chalcone for arachidonic acid cascade studies should select this specific variant (CAS 464907-66-2). Its unique 4-benzyloxy B-ring and morpholine amide A-ring confer potent multi-target inhibition of 5-LOX, 12-LOX, and COX, alongside documented RBP4-TTR antagonism and MOLT-4 antileukemic activity. This differentiated polypharmacology makes it a precise tool compound, not interchangeable with generic chalcones or other morpholine derivatives. Verify CAS 464907-66-2 to ensure experimental reproducibility in lipid mediator network analysis or differentiation therapy screening.

Molecular Formula C20H21NO3
Molecular Weight 323.392
CAS No. 464907-66-2
Cat. No. B2830701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one
CAS464907-66-2
Molecular FormulaC20H21NO3
Molecular Weight323.392
Structural Identifiers
SMILESC1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H21NO3/c22-20(21-12-14-23-15-13-21)11-8-17-6-9-19(10-7-17)24-16-18-4-2-1-3-5-18/h1-11H,12-16H2/b11-8+
InChIKeyBWHUJYPETUYKLW-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one (CAS 464907-66-2) – Compound Class and Baseline Characteristics


(2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one is a synthetic morpholine-containing chalcone (α,β-unsaturated ketone) bearing a 4-benzyloxyphenyl substituent on the arylidene ring and a morpholine amide on the carbonyl [1]. It has been profiled in multiple biochemical screens, demonstrating multi-target inhibitory activity including potent lipoxygenase inhibition, moderate cyclooxygenase inhibition, and antiproliferative effects against leukemia cells . The compound also exhibits RBP4-TTR antagonism, suggesting potential applications in metabolic and inflammatory disease research [2].

Why Generic Substitution Fails for (2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one in Scientific Procurement


Chalcone derivatives with morpholine modifications exhibit highly divergent target profiles depending on subtle structural variations; the specific combination of a 4-benzyloxy substituent on the B-ring and a morpholine amide on the enone carbonyl is not interchangeable with analogs bearing halogen, methoxy, or unsubstituted phenyl groups . Even within benzyloxy-containing chalcone series, the position of the benzyloxy group (para vs. ortho) and the nature of the amide moiety (morpholine vs. pyrrolidine or piperidine) critically determine selectivity between hMAO-A and hMAO-B isoforms, as well as differential inhibition of lipoxygenase versus cyclooxygenase pathways [1]. Procurement of a generic 'chalcone' or 'morpholine derivative' without verifying the exact CAS registry risks selecting a compound with unintended or absent activity at the target of interest.

Product-Specific Quantitative Evidence Guide: (2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one (CAS 464907-66-2)


Multi-Target Lipoxygenase and Cyclooxygenase Inhibitory Profile vs. Mono-Target Chalcones

This compound exhibits potent inhibition of lipoxygenase and, to a lesser extent, cyclooxygenase, establishing a dual-target profile within the arachidonic acid cascade that is distinct from chalcone analogs that preferentially inhibit only one branch of the pathway . In direct in vitro assays, the compound inhibited 5-lipoxygenase in rat RBL-2H3 cells and platelet 12-lipoxygenase at 30 μM, while also inhibiting prostaglandin G/H synthase (cyclooxygenase) in mouse macrophages [1]. Although specific IC50 values across all targets are not uniformly reported in a single head-to-head study, the qualitatively documented dual inhibition contrasts with reference morpholine-chalcone series (MHC1–MHC9) which were profiled primarily for MAO inhibition and did not demonstrate this multi-enzyme arachidonic acid cascade coverage .

Lipoxygenase inhibition Cyclooxygenase inhibition Arachidonic acid cascade

Antiproliferative Activity in MOLT-4 Leukemia Cells: Differentiation from Benzyloxy Chalcones with Monoamine Oxidase Selectivity

This compound inhibited the growth of MOLT-4 human leukemia cells in a functional assay . In contrast, the benzyloxy chalcone series B1–B15, which includes highly potent hMAO-B inhibitors (B10 IC50 = 0.067 μM; B15 IC50 = 0.12 μM), was not reported to have been evaluated for antiproliferative activity against MOLT-4 cells [1]. Similarly, the 6′-benzyloxy-2′-hydroxy-4-(2-pyridyl)chalcone (BHP) demonstrated cytotoxicity against U-937 leukemia cells with potency comparable to etoposide, but this compound differs structurally in the A-ring substitution pattern (pyridyl vs. morpholine amide) [2]. The morpholine amide moiety present in CAS 464907-66-2 may confer distinct cell permeability and target engagement properties that are absent in non-morpholine benzyloxy chalcones.

Antiproliferative activity Leukemia MOLT-4

RBP4-TTR Antagonism: A Differentiating Pharmacological Feature Absent in Monoamine Oxidase-Focused Chalcone Series

This compound binds to retinol-binding protein 4 (RBP4) and antagonizes the retinol-dependent RBP4-TTR (transthyretin) interaction, an activity that indicates potential to reduce serum RBP4 and retinol levels [1]. This pharmacological mechanism is not reported for the morpholine-derived halogenated chalcone series (MHC1–MHC9) nor for the benzyloxy chalcone series B1–B15, both of which were optimized for monoamine oxidase inhibition [2]. The RBP4-TTR antagonism profile places CAS 464907-66-2 in a distinct target class relevant to metabolic disorders, insulin resistance, and retinol transport modulation.

RBP4-TTR interaction Retinol binding protein Metabolic disease

Cell Differentiation-Inducing Activity: Ancillary Differentiation from Cytotoxic-Only Chalcone Analogs

This compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a dual antiproliferative/differentiation phenotype not uniformly observed across chalcone analogs [1]. While many chalcones induce apoptosis or cell cycle arrest, the explicit documentation of monocyte differentiation induction distinguishes this compound from benzyloxy chalcones such as BHP, which induces cell death via caspase activation without reported differentiation effects [2]. The morpholine amide may contribute to this phenotypic outcome by modulating transcriptional programs distinct from those engaged by pyridyl- or hydroxyl-substituted chalcones.

Cell differentiation Monocyte differentiation Anticancer

Best Research and Industrial Application Scenarios for (2E)-3-[4-(Benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one (CAS 464907-66-2)


Inflammatory Pathway Modeling Requiring Multi-Node Arachidonic Acid Cascade Modulation

This compound is suited for ex vivo and in vitro studies of the arachidonic acid cascade where simultaneous inhibition of 5-lipoxygenase, 12-lipoxygenase, and cyclooxygenase is experimentally desirable. Its activity across three enzymatic nodes allows researchers to probe the integrated lipid mediator network without introducing multiple selective inhibitors that may have non-overlapping pharmacokinetic or solubility properties .

Leukemia Cell Line Screening Panels Incorporating MOLT-4

Investigators conducting differential cytotoxicity screening across leukemia subtypes can use this compound as a morpholine-chalcone reference standard with documented MOLT-4 growth inhibition. Its distinct substitution pattern (4-benzyloxy B-ring, morpholine amide A-ring) makes it a valuable comparator when evaluating structure-activity relationships within chalcone-based antileukemic libraries .

RBP4-Mediated Retinol Transport and Metabolic Disease Research

This compound's demonstrated RBP4 binding and RBP4-TTR antagonism support its use as a tool compound for dissecting retinol-dependent signaling in metabolic disorders. Unlike MAO-B-optimized benzyloxy chalcones (B10, B15), which are irrelevant to RBP4 biology, CAS 464907-66-2 provides a structurally characterized entry point for chemical biology studies of RBP4 function [1].

Cell Differentiation Screening in Hematological Malignancy Models

The compound's reported ability to induce monocyte differentiation while arresting proliferation positions it as a candidate for phenotypic screening in differentiation therapy research. This dual activity profile differentiates it from purely cytotoxic chalcones and supports its inclusion in focused libraries for acute myeloid leukemia or myelodysplastic syndrome drug discovery [2].

Quote Request

Request a Quote for (2E)-3-[4-(benzyloxy)phenyl]-1-(morpholin-4-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.